molecular formula C20H12BrF3N2S B11622533 2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11622533
M. Wt: 449.3 g/mol
InChI Key: JHSFTFBMLKCFND-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a bromobenzyl group, a phenyl group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyridine ring, the introduction of the bromobenzyl group, and the addition of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzyl Group: This step may involve nucleophilic substitution reactions where a bromobenzyl halide reacts with a suitable nucleophile.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The bromobenzyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The pyridine ring may participate in coordination with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
  • 2-[(4-Methylbenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Uniqueness

2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the bromobenzyl group, which can impart distinct reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H12BrF3N2S

Molecular Weight

449.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H12BrF3N2S/c21-15-8-6-13(7-9-15)12-27-19-16(11-25)17(20(22,23)24)10-18(26-19)14-4-2-1-3-5-14/h1-10H,12H2

InChI Key

JHSFTFBMLKCFND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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